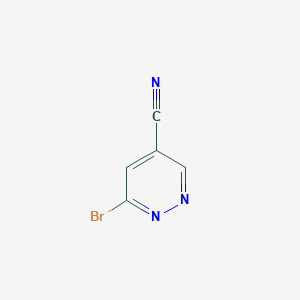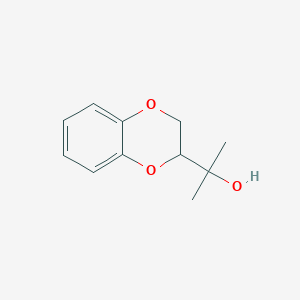
3-(1,1-difluoroethyl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-difluoroethyl)-2-fluorobenzoic acid, referred to as DFEB, is a fluorinated aromatic acid that is used in a variety of scientific research applications. DFEB has a wide range of properties that make it a useful tool for research in biochemistry, physiology, and other areas of scientific study.
科学研究应用
DFEB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as fluorinated aromatic acids, fluorinated heterocycles, and fluorinated amino acids. DFEB has also been used in the synthesis of biologically active molecules, such as inhibitors of enzymes, and in the study of protein-protein interactions. Additionally, DFEB has been used in the synthesis of fluorescent probes and in the study of receptor-ligand interactions.
作用机制
DFEB is a fluorinated aromatic acid that can interact with proteins and other biological molecules. It has been observed to interact with the amino acid tyrosine, as well as with other biologically relevant molecules, such as lipids, carbohydrates, and nucleic acids. The mechanism of action of DFEB is not yet fully understood, but it is believed that the fluorinated groups on the molecule interact with the hydrophobic patches on proteins and other molecules, resulting in an alteration of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFEB have not yet been fully studied. However, it has been observed to interact with proteins and other biological molecules, resulting in an alteration of their structure and function. It is believed that DFEB can act as an inhibitor of enzymes, and it has been observed to have an effect on the activity of various proteins, including kinases and phosphatases. Additionally, DFEB has been observed to interact with DNA, resulting in an alteration of its structure and function.
实验室实验的优点和局限性
DFEB has several advantages that make it a useful tool for laboratory experiments. It is highly soluble in organic solvents, making it easy to work with in the lab. Additionally, it is relatively inexpensive, making it a cost-effective reagent for research. However, DFEB is also limited in its use, as it is not as stable as some other fluorinated aromatic acids, and it can react with other molecules in the laboratory environment.
未来方向
The future of DFEB research is promising, as there are many potential applications for this fluorinated aromatic acid. It could be used in the development of new drugs and therapeutics, as well as in the study of protein-protein interactions. Additionally, it could be used to study the effects of fluorinated compounds on biological systems, and to develop new fluorescent probes for imaging and other applications. Finally, it could be used to study the effects of fluorinated compounds on DNA and other biomolecules, and to develop new methods for the synthesis of fluorinated compounds.
合成方法
DFEB can be synthesized in a variety of ways, including the reaction of 1,1-difluoroethylene with 2-fluorobenzoic acid, the reaction of 1,1-difluoroethylene with 2-fluorobenzoic anhydride, and the reaction of 1,1-difluoroethylene with 2-fluorobenzaldehyde. The most common method involves reacting 1,1-difluoroethylene with 2-fluorobenzoic anhydride in a solvent such as dichloromethane. This reaction is typically carried out at room temperature under an inert atmosphere, such as nitrogen or argon, and yields DFEB in high yields.
属性
IUPAC Name |
3-(1,1-difluoroethyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-9(11,12)6-4-2-3-5(7(6)10)8(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNGUFZOAQLPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1F)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)


![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)





